
N'-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound characterized by its unique structural features, including a cyclopropylcarbonyl group and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 3-methyl-1H-pyrazole-5-carbohydrazide core. This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.
Cyclopropylcarbonylation: The next step is the introduction of the cyclopropylcarbonyl group. This is typically done by reacting the pyrazole derivative with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Batch Processing: Utilizing large reactors to carry out the reactions under controlled temperature and pressure conditions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
N’-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
科学的研究の応用
N’-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism by which N’-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for anti-inflammatory and anticancer research.
類似化合物との比較
Similar Compounds
N’-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide: shares structural similarities with other pyrazole derivatives such as:
Uniqueness
Structural Features: The presence of both the cyclopropylcarbonyl group and the pyrazole ring in N’-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide imparts unique chemical and biological properties.
Reactivity: The compound’s reactivity profile differs from similar compounds due to the steric and electronic effects of the cyclopropylcarbonyl group.
特性
IUPAC Name |
N'-(cyclopropanecarbonyl)-5-methyl-1H-pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-5-4-7(11-10-5)9(15)13-12-8(14)6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11)(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHDMGDTBVCPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


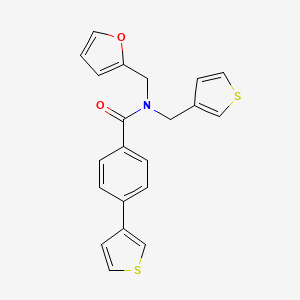
![2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2758132.png)

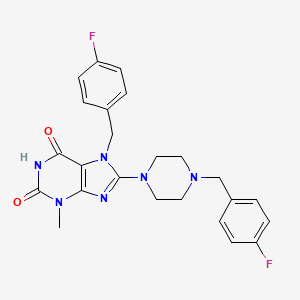
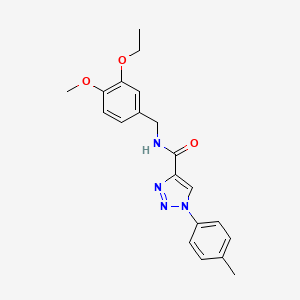
![1-(1',5-diphenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2758139.png)
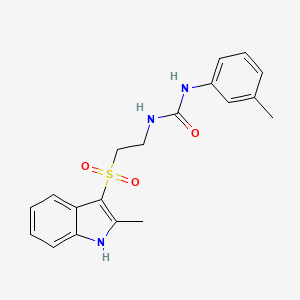

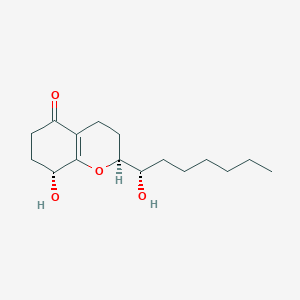

![2-({[4-(2H-1,3-benzodioxole-5-carbonyl)morpholin-3-yl]methyl}(methyl)amino)ethan-1-ol; formic acid](/img/structure/B2758148.png)

